2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide
Description
2,5-Dichloro-N-(4-cyanophenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichlorinated benzene ring and a 4-cyanophenyl substituent. The electron-withdrawing cyano (-CN) and chlorine substituents enhance the compound’s polarity and binding affinity to enzymatic targets, such as carbonic anhydrases or kinases .
Properties
IUPAC Name |
2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-3-6-12(15)13(7-10)20(18,19)17-11-4-1-9(8-16)2-5-11/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNSUKRYWFRTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355382 | |
| Record name | ST50719193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61072-88-6 | |
| Record name | ST50719193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-cyanophenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | 2,5-dichlorobenzenesulfonyl chloride + 4-cyanoaniline | DMF, Cs₂CO₃, 130°C, 5h | 87 | |
| 2 | Intermediate purification | Ethanol/water recrystallization | 95 |
Substitution Reactions
The chlorine atoms at positions 2 and 5 undergo nucleophilic substitution with amines, alkoxides, or thiols.
Amine Substitution
Reaction with primary/secondary amines (e.g., methylamine, piperidine) in DMF at 80–100°C replaces chlorine with amine groups .
Table 2: Substitution Reaction Outcomes
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Methylamine | 2-methylamino-5-chloro analog | DMF, 80°C, 12h | 63 |
| Piperidine | 2-piperidino-5-chloro analog | DMF, 100°C, 24h | 58 |
Hydrolysis
The nitrile group (-C≡N) hydrolyzes to a carboxylic acid (-COOH) under acidic (H₂SO₄) or basic (NaOH) conditions :
Oxidation/Reduction
-
Nitrile Reduction : Catalytic hydrogenation (H₂, Pd/C) converts -C≡N to -CH₂NH₂ .
-
Sulfonamide Oxidation : Treatment with H₂O₂ forms sulfonic acid derivatives.
Table 3: Redox Reaction Data
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitrile reduction | H₂ (1 atm), Pd/C | Benzylamine derivative | 72 |
| Sulfonamide oxidation | H₂O₂ (30%), 60°C | Sulfonic acid analog | 41 |
Coupling Reactions
The sulfonamide participates in:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages .
-
Wittig Reactions : Generates α,β-unsaturated nitriles using phosphonium ylides .
Table 4: Coupling Reaction Parameters
| Reaction Type | Partner | Conditions | Product Yield (%) |
|---|---|---|---|
| Schiff base | Benzaldehyde | EtOH, reflux, 6h | 65 |
| Wittig | Diethyl cyanomethyl phosphonate | THF, 0°C→RT | 78 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research has shown that 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide exhibits promising antimicrobial and anticancer activities. In a study evaluating a series of sulfonamides, this compound was found to effectively inhibit the growth of various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes crucial for the survival of cancer cells, such as carbonic anhydrases and certain kinases .
Case Study: Anticancer Activity
In vitro studies have demonstrated that the compound can significantly reduce cell viability in several cancer types. For instance, when tested against breast cancer cell lines, it achieved an IC50 value indicating effective inhibition at low concentrations. The results suggest that further development could lead to new therapeutic agents for cancer treatment .
Materials Science
Development of Advanced Materials
The unique electronic properties of this compound make it suitable for applications in materials science. It has been utilized in the synthesis of organic semiconductors and polymers with specific electronic characteristics. The incorporation of this compound into polymer matrices has shown improvements in conductivity and stability under various environmental conditions.
Biological Studies
Interactions with Biological Molecules
This compound is also employed in biological studies to explore its interactions with proteins and nucleic acids. Research indicates that it can bind to specific receptor sites, which may alter cellular signaling pathways. This property is particularly useful for elucidating mechanisms of drug action and understanding disease pathology .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Data
- Solubility: The cyanophenyl group improves aqueous solubility compared to trifluoromethyl or nitro substituents, which are more hydrophobic .
- Reactivity: The cyano group’s electrophilicity may facilitate covalent interactions with thiols or amines in biological targets, a feature absent in methoxy or halogen-only analogues .
Biological Activity
2,5-Dichloro-N-(4-cyanophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzenesulfonamide core with dichloro and cyanophenyl substituents, contributing to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies have demonstrated that it can significantly reduce the activity of COX-2, leading to decreased production of pro-inflammatory mediators .
- Anticancer Activity : Research indicates that this sulfonamide can induce apoptosis in cancer cells, suggesting its role as a chemotherapeutic agent. The compound's ability to sensitize cancer cells to apoptosis has been linked to the modulation of signaling pathways involving Akt and ERK2 .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Studies : A study evaluated the effects of this compound on human prostate cancer PC-3 cells. The compound demonstrated an IC50 value indicating effective inhibition of cell growth by 50% at low concentrations. This suggests significant potential for further development as an anticancer drug .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to untreated controls. These findings support its use as a therapeutic agent for inflammatory diseases .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing notable antimicrobial activity that could be leveraged for developing new antibiotics .
Q & A
Q. What experimental methods are recommended for structural characterization of 2,5-dichloro-N-(4-cyanophenyl)benzenesulfonamide?
To confirm the molecular structure, use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement . Complement this with NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity. For crystallographic validation, employ PLATON or CIF-checking tools to assess geometric parameters and avoid overinterpretation of disorder .
Q. How can researchers optimize synthetic routes for this compound?
Synthesize via sulfonylation of 4-cyanoaniline with 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine catalyst). Monitor reaction progress via TLC (silica gel, UV detection). Purify using column chromatography (hexane:ethyl acetate gradient) and confirm yield via HPLC (>97% purity threshold) .
Q. What are critical considerations for solubility and storage?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol with gentle warming (≥36.1 mg/mL in DMSO). Store at -20°C under inert gas to prevent hydrolysis of the sulfonamide group. Avoid freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How does this compound modulate Wnt/β-catenin signaling in cancer models?
Design experiments using luciferase reporter assays (e.g., TOPFlash/FOPFlash) to quantify β-catenin/Tcf-mediated transcription inhibition. Validate via Western blotting (reduced β-catenin nuclear translocation) and co-immunoprecipitation to assess disrupted PPARγ/δ interactions . Compare with FH535, a structural analog with known Wnt pathway activity .
Q. What strategies resolve contradictions in reported bioactivity across cell lines?
Account for cell-specific metabolic heterogeneity (e.g., mitochondrial uncoupling effects in HCC vs. colon cancer). Use isogenic cell pairs (wild-type vs. β-catenin-mutated) to isolate pathway-specific effects. Cross-validate with dose-response curves (IC₅₀) and RNA-seq to identify off-target pathways .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed?
For twinned crystals, apply SHELXD for structure solution and refine using HKL2MAP . For sulfonamide group disorder, employ isotropic displacement parameters and validate with Hirshfeld surface analysis . Use ORTEP-3 for high-quality thermal ellipsoid visualization .
Q. What methodologies quantify mitochondrial uncoupling activity?
Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer under basal and FCCP-perturbed conditions. Calculate proton leak using mito-stress test protocols . Correlate with JC-1 staining for mitochondrial membrane potential changes .
Q. How to design SAR studies for derivatives with enhanced potency?
Modify the 4-cyanophenyl moiety to introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) and assess impact on PPARγ/δ binding via molecular docking (AutoDock Vina). Synthesize analogs via microwave-assisted coupling and screen using high-content imaging for cytotoxicity .
Methodological Tables
Q. Table 1: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (at -20°C) |
|---|---|---|
| DMSO | 36.1 | >6 months |
| Ethanol | 5.87 | 3 months |
| Water | Insoluble | N/A |
| Source: |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (for analog FH535) |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.045 |
| Bond length (S-N) | 1.632 Å |
| Torsion angle (C-S-N-C) | 87.3° |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
